Anizatrectinib
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Overview
Description
Anizatrectinib is a synthetic organic compound classified as a tyrosine kinase inhibitor and antineoplastic agent. It is a potent and orally active inhibitor of the TrkA kinase, which plays a crucial role in cell growth and survival. This compound has shown promise in the treatment of various cancers and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anizatrectinib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes the following steps:
- Formation of the pyrrolidine ring.
- Introduction of the fluorophenyl group.
- Coupling with the pyrazole moiety.
- Final urea formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Anizatrectinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Anizatrectinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and related chemical reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell growth and survival.
Medicine: Explored as a potential treatment for cancers and inflammatory diseases due to its ability to inhibit TrkA kinase.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
Anizatrectinib exerts its effects by inhibiting the TrkA kinase enzyme. This inhibition disrupts the signaling pathways that are essential for cell growth and survival. By targeting TrkA kinase, this compound can potentially halt the progression of diseases where faulty TrkA signaling is involved, such as certain cancers. The molecular targets and pathways involved include the TrkA receptor and downstream signaling cascades .
Comparison with Similar Compounds
Entrectinib: Another tyrosine kinase inhibitor that targets TrkA, TrkB, and TrkC receptors.
Larotrectinib: A selective inhibitor of TrkA, TrkB, and TrkC receptors.
Alectinib: An inhibitor of anaplastic lymphoma kinase (ALK) and related receptors.
Uniqueness of Anizatrectinib: this compound is unique due to its high potency and selectivity for TrkA kinase. This specificity allows it to effectively target diseases dependent on TrkA signaling with potentially fewer off-target effects compared to other inhibitors .
Properties
CAS No. |
1824664-89-2 |
---|---|
Molecular Formula |
C29H32FN7O2 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
1-[(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea |
InChI |
InChI=1S/C29H32FN7O2/c1-19-27(22-15-31-20(2)32-16-22)35-37(24-10-5-4-6-11-24)28(19)34-29(38)33-26-18-36(12-13-39-3)17-25(26)21-8-7-9-23(30)14-21/h4-11,14-16,25-26H,12-13,17-18H2,1-3H3,(H2,33,34,38)/t25-,26+/m0/s1 |
InChI Key |
BGKSBHPSVMJTFL-IZZNHLLZSA-N |
Isomeric SMILES |
CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=CC=C5)F)CCOC |
Canonical SMILES |
CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC(=CC=C5)F)CCOC |
Origin of Product |
United States |
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